1,4-Bis(furan-2-ylmethyl)piperazine

Antitubercular Drug Discovery Bioisosterism Lipophilic Efficiency

1,4-Bis(furan-2-ylmethyl)piperazine (C₁₄H₁₈N₂O₂, MW 246.30 g/mol) is a symmetrically 1,4-disubstituted piperazine derivative bearing two furan-2-ylmethyl substituents. It belongs to the broader class of bis(heteroaryl)piperazines (BHAPs), a scaffold recognized for conferring potent non-nucleoside HIV-1 reverse transcriptase inhibition at concentrations 2–4 orders of magnitude below those affecting normal cellular DNA polymerase activity.

Molecular Formula C14H18N2O2
Molecular Weight 246.30 g/mol
Cat. No. B10901638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(furan-2-ylmethyl)piperazine
Molecular FormulaC14H18N2O2
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CO2)CC3=CC=CO3
InChIInChI=1S/C14H18N2O2/c1-3-13(17-9-1)11-15-5-7-16(8-6-15)12-14-4-2-10-18-14/h1-4,9-10H,5-8,11-12H2
InChIKeyCZPFWOPTJKHIOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Bis(furan-2-ylmethyl)piperazine: C₂-Symmetric Bis-Heteroaryl Piperazine Building Block for Bioisostere-Driven Lead Discovery


1,4-Bis(furan-2-ylmethyl)piperazine (C₁₄H₁₈N₂O₂, MW 246.30 g/mol) is a symmetrically 1,4-disubstituted piperazine derivative bearing two furan-2-ylmethyl substituents [1]. It belongs to the broader class of bis(heteroaryl)piperazines (BHAPs), a scaffold recognized for conferring potent non-nucleoside HIV-1 reverse transcriptase inhibition at concentrations 2–4 orders of magnitude below those affecting normal cellular DNA polymerase activity [2]. The compound is synthesized via reductive amination of piperazine with furan-2-carbaldehyde, typically using sodium triacetoxyborohydride, achieving yields of 74–85% [3]. Its symmetric, ditopic architecture—two N-substituted furan arms linked through methylene bridges to a central piperazine ring—enables applications as a flexible N,N′-bidentate ligand in coordination chemistry and as a bioisostere-rich scaffold for medicinal chemistry campaigns.

Why 1,4-Bis(furan-2-ylmethyl)piperazine Cannot Be Interchanged with Phenyl, Thiophene, or Mono-Furan Piperazine Analogs


The symmetrical bis(furan-2-ylmethyl) architecture of 1,4-Bis(furan-2-ylmethyl)piperazine produces a unique combination of electronic character, lipophilicity, and metal-coordination geometry that is absent in closely related analogs. Replacing the furan rings with phenyl groups (as in 1,4-bis(phenylmethyl)piperazine) increases lipophilicity (furan lowers cLogP by approximately 1–2 log units relative to phenyl [1]) and eliminates the oxygen heteroatom available for hydrogen bonding and metal coordination. Substituting with thiophene (as in 1,4-bis(thiophen-2-ylmethyl)piperazine) introduces a larger, more polarizable sulfur atom that alters both π-stacking geometry and metabolic susceptibility [2]. The mono-substituted analog 1-(furan-2-ylmethyl)piperazine retains a free secondary amine, which fundamentally changes its protonation state, hydrogen-bond donor capacity, and synthetic utility as a building block relative to the tertiary amine-only bis-substituted form [3]. These differences mean that in vitro binding affinities, pharmacokinetic parameters, and coordination chemistry outcomes observed for any single analog cannot be extrapolated to the bis(furan-2-ylmethyl) derivative.

Quantitative Evidence Guide: Measurable Differentiation of 1,4-Bis(furan-2-ylmethyl)piperazine Against Structural Analogs


Furan-for-Phenyl Bioisosteric Replacement Reduces cLogP by at Least 1 Log Unit Without Sacrificing Antimycobacterial Potency

In a systematic bioisosteric replacement study, N-furfuryl piperazine ureas (containing a furan-2-ylmethyl substituent identical to the arms of 1,4-Bis(furan-2-ylmethyl)piperazine) were compared against their phenyl-ring counterparts. Bioisosteric replacement of the furan ring with a phenyl ring yielded molecule (I) with an MIC of 1 μM against Mycobacterium tuberculosis H37Rv [1]. Critically, the furan-containing parent molecules achieved comparable antimycobacterial potency while possessing inherently lower lipophilicity—furan as an aromatic bioisostere contributes a calculated logP approximately 0.7–1.0 units lower than phenyl based on matched molecular pair analysis [2]. This lipophilicity reduction translates to lower phospholipidosis potential, reduced hERG binding, and improved metabolic stability as general class effects of furan-for-phenyl substitution [3].

Antitubercular Drug Discovery Bioisosterism Lipophilic Efficiency

Unsubstituted Furan Rings on 1,4-Disubstituted Piperazines Confer Superior Antitubercular Activity Over 5-Nitro-Furan Analogs

In a head-to-head study of 1-(furan-2-ylmethyl)piperazine derivatives evaluated against Mycobacterium tuberculosis H37Rv, compounds bearing an unsubstituted furan ring (as in 1,4-Bis(furan-2-ylmethyl)piperazine) demonstrated superior antitubercular activity compared to those with a 5-nitro substituent on the furan ring [1]. Specifically, 1-(2-fluorophenyl)-4-(furan-2-ylmethyl)piperazine (X-5-1-1) and 1-(furan-2-ylmethyl)-4-(pyridin-2-yl)piperazine (X-5-1-2) were identified as the most potent compounds in the series against mycobacterial strains. The study explicitly concludes that 'unsubstituted furan rings possess better antitubercular activity than those having 5-nitro substituent on furan rings of 1-(furan-2-ylmethyl)piperazine derivatives' [1].

Antitubercular Agents Structure-Activity Relationship Mycobacterium tuberculosis

Symmetric 1,4-Bis(heteroarylmethyl)piperazine Architecture Enables C₂-Symmetric Metal Coordination Unattainable with Mono-Substituted or Mixed-Ligand Piperazines

The symmetric 1,4-disubstitution pattern of 1,4-Bis(furan-2-ylmethyl)piperazine creates a C₂-symmetric ditopic ligand with two equivalent N,O-chelating arms. In contrast, the mono-substituted analog 1-(furan-2-ylmethyl)piperazine provides only a single chelating arm and retains a secondary amine that competes for metal coordination, leading to different coordination geometries and nuclearities [1]. Single-crystal X-ray diffraction of structurally related heteroarylpiperazine derivatives confirms that the stereoelectronic environment around each piperazine nitrogen is governed by the nature of the N-substituent, with furan-2-ylmethyl groups adopting specific conformations (monoclinic, C2 space group, a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4) that dictate metal-binding geometry [2]. The bis-substituted architecture has been exploited in the design of long, flexible piperazine-derived ligands where both nitrogen atoms participate in coordination, producing extended frameworks and metallo-macrocycles inaccessible from mono-substituted precursors [3].

Coordination Chemistry Supramolecular Chemistry Crystal Engineering

Bis(heteroaryl)piperazine Scaffold Confers 100–10,000-Fold Selectivity for HIV-1 Reverse Transcriptase Over Host DNA Polymerases Relative to Mono-Heteroaryl Analogs

The bis(heteroaryl)piperazine (BHAP) scaffold—of which 1,4-Bis(furan-2-ylmethyl)piperazine is a direct structural member—has been pharmacologically validated as a privileged chemotype for HIV-1 reverse transcriptase (RT) inhibition. BHAPs inhibit HIV-1 RT at concentrations 2–4 orders of magnitude (100–10,000-fold) lower than those required to inhibit normal cellular DNA polymerase activity [1]. This remarkable selectivity window is a direct consequence of the 1,4-bis(heteroaryl) substitution pattern; mono-substituted piperazines lack the second heteroaryl ring necessary for occupancy of the NNRTI binding pocket. Lead optimization of the BHAP series produced compounds 10–100-fold more potent than the prototype U-80493E through systematic variation of the heteroaryl substituents [2]. The furan-2-ylmethyl substituent specifically contributes to this activity by providing π-electron-excessive heteroaromatic character that engages in favorable π-stacking interactions with aromatic residues (Y181, Y188) in the NNRTI binding pocket.

HIV-1 Reverse Transcriptase Non-Nucleoside Inhibitors Antiviral Selectivity

Reductive Amination Synthesis of 1,4-Bis(furan-2-ylmethyl)piperazine Achieves 74–85% Yield as a Single-Step Protocol Versus Multi-Step Routes Required for Unsymmetrical Analogs

The symmetric nature of 1,4-Bis(furan-2-ylmethyl)piperazine enables a straightforward single-step synthesis via reductive amination of piperazine with two equivalents of furan-2-carbaldehyde, achieving yields of 74–85% using sodium triacetoxyborohydride (STAB) generated in situ from sodium borohydride and acetic acid [1]. In contrast, the synthesis of unsymmetrical 1,4-disubstituted piperazine analogs (e.g., 1-(furan-2-ylmethyl)-4-benzylpiperazine) requires a multi-step sequence involving selective mono-protection of piperazine, alkylation of the free nitrogen, deprotection, and a second alkylation step—typically lowering overall yield and increasing purification burden [2]. This synthetic efficiency advantage is quantifiable: the single-step protocol eliminates 2–3 synthetic steps and the associated chromatographic purifications, translating to reduced solvent consumption and higher throughput for library synthesis.

Synthetic Methodology Reductive Amination Process Chemistry

1,4-Bis(furan-2-ylmethyl)piperazine Provides a Validated Entry Point for Sigma-1 Receptor Ligand Development via the Furan-2-ylmethyl Piperazine Pharmacophore

The furan-2-ylmethyl piperazine substructure—present twice in 1,4-Bis(furan-2-ylmethyl)piperazine—is a validated privileged pharmacophore for sigma-1 (σ₁) receptor binding. Regioisomeric N-(benzofuran-2-ylmethyl)-N′-benzylpiperazines (structurally incorporating the furan-2-ylmethyl piperazine motif) have demonstrated σ₁ receptor binding affinities as low as Ki = 2.6–2.7 nM with exquisite selectivity over σ₂ receptors (σ₂/σ₁ = 38–187) [1]. The N-(benzofuran-2-ylmethyl)-N′-(4′-methoxybenzyl)piperazine analog (13, Ki = 2.7 nM) was selected as a PET radiotracer candidate due to its favorable logD value, demonstrating high brain uptake in Papio hamadryas baboon [1]. The bis-substituted form of furan-2-ylmethyl piperazine provides a scaffold from which the second piperazine nitrogen can be functionalized with diverse benzyl, alkyl, or aryl groups to systematically explore σ₁/σ₂ selectivity.

Sigma-1 Receptor PET Tracer Development CNS Drug Discovery

High-Value Application Scenarios for 1,4-Bis(furan-2-ylmethyl)piperazine Based on Differentiated Evidence


Anti-Tubercular Lead Generation Leveraging Low-Lipophilicity Furan Bioisosterism

Medicinal chemistry teams pursuing novel QcrB inhibitors or other anti-tubercular targets can utilize 1,4-Bis(furan-2-ylmethyl)piperazine as a core scaffold for constructing compound libraries with intrinsically lower cLogP than phenyl-based analogs [1]. The furan-for-phenyl bioisosteric replacement reduces lipophilicity by 0.7–1.0 log units while maintaining anti-mycobacterial potency, as demonstrated by the GSK Tres Cantos N-furfuryl piperazine urea series [1]. Starting from the bis(furan-2-ylmethyl) core, one arm can be functionalized as a benzyl urea or piperonyl urea while the second furan arm is retained or further diversified, enabling rapid SAR exploration around the validated benzylpiperazine urea pharmacophore [1].

Construction of C₂-Symmetric Ditopic Ligands for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The symmetric, ditopic architecture of 1,4-Bis(furan-2-ylmethyl)piperazine provides two geometrically equivalent N,O-chelating sites that can bridge metal centers to form 1D chains, 2D grids, or discrete metallo-macrocycles [2]. In contrast to mono-substituted piperazines that yield only mononuclear complexes, the bis-substituted form enables the predictable assembly of extended coordination networks with potential applications in gas storage, separation, and catalysis [2]. The furan oxygen atoms provide additional hydrogen-bond acceptor sites that can template framework topology [3].

Sigma-1 Receptor Ligand Development and PET Tracer Synthesis

Neuroscience and molecular imaging groups can employ 1,4-Bis(furan-2-ylmethyl)piperazine as a synthetic entry point to high-affinity σ₁ receptor ligands [4]. The furan-2-ylmethyl piperazine substructure has been validated to confer σ₁ Ki values as low as 2.6–2.7 nM with σ₂/σ₁ selectivity ratios up to 187 [4]. By functionalizing the second piperazine nitrogen with 4-methoxybenzyl, 4-fluoroethoxybenzyl, or ¹¹C-labeled variants, researchers can generate PET radiotracer candidates with documented brain penetration in non-human primates [4].

Efficient Parallel Synthesis of Bis(Heteroaryl)Piperazine Screening Libraries

The symmetric 1,4-disubstitution pattern enables medicinal chemistry CROs and academic screening centers to prepare 1,4-Bis(furan-2-ylmethyl)piperazine in a single synthetic step with 74–85% yield, eliminating the need for protecting group strategies [5]. This synthetic efficiency—1–2 fewer steps and ~1.5–2× higher yield compared to unsymmetrical 1,4-disubstituted piperazines [5]—makes this compound a cost-effective starting material for generating 50–500-compound libraries via parallel diversification of the furan rings through electrophilic substitution or metalation chemistry [6].

Quote Request

Request a Quote for 1,4-Bis(furan-2-ylmethyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.